molecular formula C14H23N3 B11874030 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine

Cat. No.: B11874030
M. Wt: 233.35 g/mol
InChI Key: ZMCHZWAHHHODMN-UHFFFAOYSA-N
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Description

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine is a chemical compound that belongs to the class of heterocyclic amines

Preparation Methods

The synthesis of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution with Azepane: The azepane group is introduced via nucleophilic substitution reactions.

    Methylation: The methyl group is added using methylating agents under controlled conditions.

    Final Assembly: The ethanamine moiety is attached through reductive amination or similar reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azepane nitrogen, using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The azepane ring and pyridine moiety facilitate binding to these receptors, modulating their activity and influencing biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades .

Comparison with Similar Compounds

1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)ethanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

1-[6-(azepan-1-yl)-5-methylpyridin-3-yl]ethanamine

InChI

InChI=1S/C14H23N3/c1-11-9-13(12(2)15)10-16-14(11)17-7-5-3-4-6-8-17/h9-10,12H,3-8,15H2,1-2H3

InChI Key

ZMCHZWAHHHODMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCCC2)C(C)N

Origin of Product

United States

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